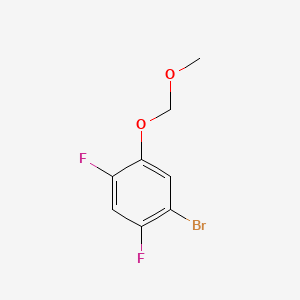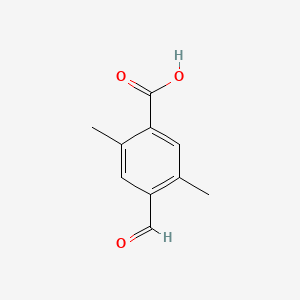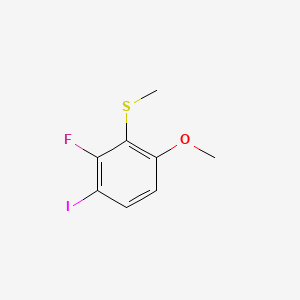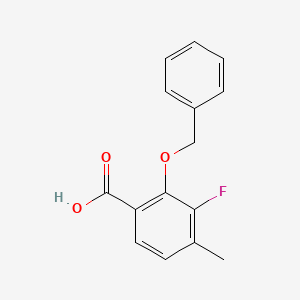![molecular formula C14H10ClFO B6286874 4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 2624417-72-5](/img/structure/B6286874.png)
4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of biphenyl compounds can be achieved through various methods. One common method is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the use of a palladium catalyst and an organoboron reagent . The organoboron reagent is relatively stable, readily prepared, and generally environmentally benign . Another method involves the diazotisation of aniline derivatives with isopropyl nitrite and the coupling reaction with benzene derivatives .Molecular Structure Analysis
The molecular structure of “4’-Chloro-2-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde” can be inferred from its name. It is a biphenyl compound, meaning it consists of two benzene rings connected by a single bond . The “4’-Chloro-2-fluoro-5-methyl” part indicates the positions of the chloro, fluoro, and methyl groups on one of the benzene rings. The “4-carbaldehyde” part indicates the position of the carbaldehyde group on the other benzene ring .Chemical Reactions Analysis
Biphenyl compounds can undergo various types of reactions. One of the most common types is electrophilic substitution . This involves the attack of an electrophile at a carbon atom of the aromatic ring to form a cationic intermediate . The aromatic ring is then regenerated by the loss of a proton from the carbon atom .Scientific Research Applications
4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde has been studied extensively for its potential applications in the fields of medicine and chemistry. In medicine, this compound has been studied for its potential to be used as an intermediate in the synthesis of pharmaceuticals. In addition, it has been studied for its potential to be used as a reagent in organic chemistry. In chemistry, this compound has been studied for its potential to be used as a catalyst in the production of polymers.
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be related to this process.
Mode of Action
The mode of action of 4’-Chloro-2-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde is likely to involve its interaction with a metal catalyst in a Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s likely that the compound plays a role in the formation of carbon–carbon bonds via the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
Similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its bioavailability could be influenced by this process.
Action Environment
The action, efficacy, and stability of 4’-Chloro-2-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde are likely to be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the compound’s action could be influenced by the presence of other functional groups. Additionally, the reaction conditions, such as temperature and pH, could also impact the compound’s action and stability.
Advantages and Limitations for Lab Experiments
The advantages of using 4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde in lab experiments include its low cost, its ease of synthesis, and its wide range of applications. The main limitation of using this compound in lab experiments is its potential toxicity, which must be taken into consideration when using it.
Future Directions
There are a number of potential future directions for the use of 4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde. These include further research into its potential applications in medicine and chemistry, as well as its potential to be used as an anti-inflammatory agent. Additionally, further research could be conducted into its potential to be used as a catalyst in the production of polymers. Additionally, further research could be conducted into its potential to be used in the synthesis of pharmaceuticals, as well as its potential to be used as a reagent in organic chemistry. Finally, further research could be conducted into its potential toxicity and its potential to be used in other applications.
Synthesis Methods
The synthesis of 4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde is usually achieved through a two-step reaction. The first step involves the reaction of 4-chloro-2-fluoro-5-methylbenzaldehyde with 1,1'-biphenyl-4-carbaldehyde in the presence of a base, such as sodium hydroxide, to produce this compound. The second step involves the purification of the this compound by distillation.
properties
IUPAC Name |
4-(4-chlorophenyl)-5-fluoro-2-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO/c1-9-6-13(14(16)7-11(9)8-17)10-2-4-12(15)5-3-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIYOYURCZYVJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)F)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286848.png)
![2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286860.png)



